4-fluoro-1H-benzimidazole

Integrin α4β1 Antagonist Lymphoma Medicinal Chemistry

4-Fluoro-1H-benzimidazole (CAS 5847-89-2) is a privileged scaffold with fluorine at the 4-position modulating lipophilicity and metabolic stability. It drives lead optimization in oncology (integrin α4β1 targeting, antiproliferative IC50 in breast cancer), cardiovascular (AT1 receptor antagonism, mean BP reduction 74.5 mmHg), and Alzheimer's (BACE1 inhibition). Its unique regiochemistry enables superior bioisosteric replacement vs. 5-fluoro or chloro analogs, delivering quantifiable potency gains. Order high-purity ≥98% 4-fluoro-1H-benzimidazole to accelerate your drug discovery.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 5847-89-2
Cat. No. B1330671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-benzimidazole
CAS5847-89-2
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=CN2
InChIInChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
InChIKeyQUQMWOHZXVXIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1H-Benzimidazole (CAS 5847-89-2): Core Properties and Baseline for Strategic Procurement


4-Fluoro-1H-benzimidazole (CAS 5847-89-2) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a fluorine atom at the 4-position of the fused benzene-imidazole ring system . Benzimidazoles are recognized as a privileged scaffold in medicinal chemistry due to their structural mimicry of purine nucleotides, enabling interaction with a wide array of biological targets . The strategic incorporation of a fluorine atom modulates key physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution—making it a critical building block in the rational design of bioactive molecules and functional materials [1].

Why 4-Fluoro-1H-Benzimidazole (CAS 5847-89-2) Cannot Be Indiscriminately Substituted in Key Synthetic Pathways


The specific position of the fluorine atom at the 4-position of 4-fluoro-1H-benzimidazole dictates a unique electronic and steric environment that is not replicated by other regioisomers (e.g., 5-fluoro or 6-fluoro) or alternative C4-substituents (e.g., chloro, methyl) . This regiochemistry influences both its reactivity in cross-coupling or cyclization reactions and the binding mode of derived ligands in biological targets [1]. In bioisosteric replacement strategies, the 4-fluoro group is often preferred for optimizing target selectivity and metabolic profiles, and substitution with a non-fluorinated or differently halogenated analogue can lead to a quantifiable loss of potency or altered pharmacokinetics [2].

Quantitative Differentiation Guide for 4-Fluoro-1H-Benzimidazole (CAS 5847-89-2) vs. Structural Analogs


Comparative Affinity of Halogenated Benzimidazole Carboxamides for Integrin α4β1

In a direct structure-activity relationship (SAR) study of integrin α4β1 antagonists, the 4-fluoro-substituted benzimidazole carboxamide (compound 3) demonstrated potent binding, while the 4-bromo analogue (compound 5) was approximately 2-fold less potent. This highlights the fluorine atom's specific role in optimizing halogen-hydrogen bonding interactions [1].

Integrin α4β1 Antagonist Lymphoma Medicinal Chemistry

In Vivo Antihypertensive Efficacy of Fluoro-Substituted Benzimidazole Derivatives

Novel fluoro-substituted benzimidazole derivatives, which include 4-fluoro-1H-benzimidazole as a core structural motif, exhibited superior in vivo antihypertensive effects compared to the clinically established ARBs losartan and telmisartan. Compound 1g lowered mean blood pressure (MBP) by 74.5 ± 3.5 mmHg, exceeding the efficacy of standard drugs [1].

AT1 Receptor Antagonist Hypertension In Vivo Pharmacology

N-Alkylated Derivative Antiproliferative Activity Against Breast Cancer Cells

Research indicates that N-alkylated derivatives of 4-fluoro-1H-benzimidazole exhibit potent antiproliferative activity against the human breast cancer cell line MDA-MB-231, with reported IC50 values ranging from 16.38 to 100 μM, demonstrating the scaffold's utility in developing anticancer agents .

Anticancer MDA-MB-231 Breast Cancer N-alkylation

Potent β-Secretase (BACE1) Inhibition for Alzheimer's Disease

Fluoro-benzimidazole derivatives have been validated as potent β-secretase (BACE1) inhibitors, a key target in Alzheimer's disease. The study highlights that compounds like 6-fluoro-2-(2,4,5-trifluorophenyl)-1H-benzo[d]imidazole (7c) were among the most potent, with the fluorine substitution pattern being critical for in vitro and in vivo efficacy [1].

BACE1 Inhibitor Alzheimer's Disease Neurodegeneration

Optimal Procurement and Application Scenarios for 4-Fluoro-1H-Benzimidazole (CAS 5847-89-2)


Oncology Drug Discovery: Lymphoma and Breast Cancer Therapeutics

Procurement of 4-fluoro-1H-benzimidazole is strategically indicated for medicinal chemistry programs developing targeted therapies for hematological malignancies and solid tumors. Its demonstrated high affinity for integrin α4β1 in lymphoma models [1] and the established antiproliferative IC50 values in breast cancer cells provide a validated, quantitative rationale for its use as a core scaffold in lead optimization.

Cardiovascular Research: Next-Generation Antihypertensive Agents

Given the superior in vivo efficacy of its derivatives in reducing blood pressure compared to losartan and telmisartan [1], 4-fluoro-1H-benzimidazole is a critical starting material for the design of novel angiotensin II type 1 (AT1) receptor antagonists. Its use is justified by data showing a mean blood pressure reduction of 74.5 mmHg in hypertensive rat models, pointing to potential for developing long-lasting cardiovascular drugs.

CNS Drug Discovery: BACE1 Inhibitors for Alzheimer's Disease

This compound is a high-priority building block for neuroscientists working on Alzheimer's disease therapeutics. The structure-activity relationship (SAR) studies confirming the importance of fluorination for potent BACE1 enzyme inhibition [1] directly support its procurement for synthesizing and evaluating next-generation CNS-penetrant inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.